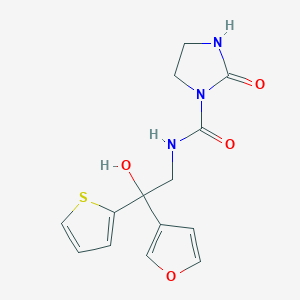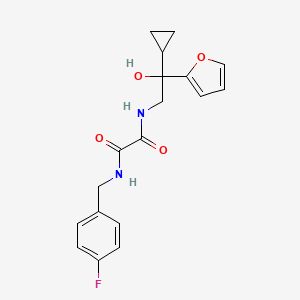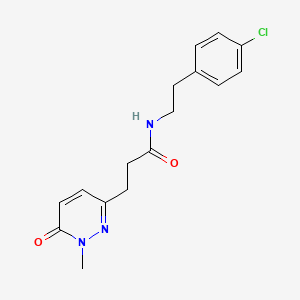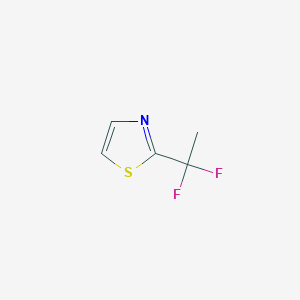![molecular formula C16H12F3N3O B2767716 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone CAS No. 303995-58-6](/img/structure/B2767716.png)
4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(Trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone, also known as TFAM-P, is a novel small molecule that has recently been developed for use in laboratory experiments and scientific research. It is a synthetic compound that is composed of three fluorinated aromatic rings with a nitrogen atom at the center. TFAM-P has been shown to have a variety of biological activities, including antioxidant and anti-inflammatory effects. It is also known to have potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
Heterocyclic Compounds and Biological Significance
4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone is a notable structure in the realm of medicinal chemistry, especially in the context of triazine and triazole derivatives. These compounds, including triazines, are recognized for their wide range of biological activities, serving as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory agents. The structural versatility of these compounds allows for the synthesis of various derivatives with potent pharmacological properties, highlighting the importance of such heterocyclic cores in drug development (Verma, Sinha, & Bansal, 2019) (Ferreira et al., 2013).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) based compounds, sharing structural motifs with 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone, have been utilized in the development of fluorescent chemosensors. These chemosensors are capable of detecting a variety of analytes, showcasing high selectivity and sensitivity. The dual formyl groups present in these structures offer significant opportunities to modulate sensing capabilities, making them valuable tools in chemical sensing and environmental monitoring applications (Roy, 2021).
Antimicrobial and Anticorrosive Applications
Compounds like phthalocyanine, which share similar heterocyclic characteristics with 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone, have been studied for their antimicrobial properties and potential as corrosion inhibitors. These studies reflect the broader applicability of such compounds in protecting materials against degradation and their utility in developing new antimicrobial strategies (Verma et al., 2021).
Propriétés
IUPAC Name |
4-[[3-(trifluoromethyl)anilino]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)10-4-3-5-11(8-10)20-9-14-12-6-1-2-7-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUMZBGOYJHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2767635.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3,4-dichlorophenyl)methyl][(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2767636.png)


![N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2767642.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2767645.png)
![2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide](/img/structure/B2767648.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2767654.png)

